molecular formula C22H26O12 B087751 beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate CAS No. 14698-56-7

beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate

Cat. No.: B087751
CAS No.: 14698-56-7
M. Wt: 482.4 g/mol
InChI Key: XGHWMISYPPWNDJ-QMCAAQAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate: is a chemical compound with the molecular formula C({22})H({26})O(_{12}) and a molecular weight of 482.4346 g/mol . . This compound is a derivative of glucopyranoside, where the phenyl group is substituted with an acetyloxy group, and the glucose moiety is fully acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate typically involves the acetylation of arbutin. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate involves its hydrolysis to release arbutin and acetic acid. Arbutin, the active component, inhibits the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition leads to reduced melanin production, making it useful in skin-lightening applications . Additionally, arbutin exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate is unique due to its fully acetylated structure, which enhances its stability and lipophilicity. This makes it more suitable for certain applications, such as in cosmetics, where stability and skin penetration are important .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetyloxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c1-11(23)28-10-18-19(30-13(3)25)20(31-14(4)26)21(32-15(5)27)22(34-18)33-17-8-6-16(7-9-17)29-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWMISYPPWNDJ-QMCAAQAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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